molecular formula C22H18N4S2 B11506872 2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)

2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)

Cat. No.: B11506872
M. Wt: 402.5 g/mol
InChI Key: AKBOPMDMZRXYQW-UHFFFAOYSA-N
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Description

2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the following steps :

    Formation of Benzimidazole Rings: The benzimidazole rings are synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the benzimidazole derivatives with thiol-containing compounds under basic conditions.

    Coupling Reaction: The final step involves coupling the two benzimidazole rings via the sulfanyl bridge using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated benzimidazole derivatives, and various substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H18N4S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C22H18N4S2/c1-2-6-18-17(5-1)23-21(24-18)27-13-15-9-11-16(12-10-15)14-28-22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,23,24)(H,25,26)

InChI Key

AKBOPMDMZRXYQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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